molecular formula C16H12O3 B5574458 4-methylphenyl 1-benzofuran-2-carboxylate

4-methylphenyl 1-benzofuran-2-carboxylate

Cat. No.: B5574458
M. Wt: 252.26 g/mol
InChI Key: YTLBFPKIYGJKSK-UHFFFAOYSA-N
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Description

4-methylphenyl 1-benzofuran-2-carboxylate is an organic compound with the molecular formula C16H12O3 It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl 1-benzofuran-2-carboxylate typically involves the esterification of 1-benzofuran-2-carboxylic acid with 4-methylphenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4-methylphenyl 1-benzofuran-2-carboxylic acid.

    Reduction: Formation of 4-methylphenyl 1-benzofuran-2-methanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methylphenyl 1-benzofuran-2-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-benzofuran-2-carboxylic acid: The parent compound without the 4-methylphenyl ester group.

    4-methylphenyl 1-benzofuran-2-carboxylic acid: The carboxylic acid derivative of the ester.

    4-methylphenyl 1-benzofuran-2-methanol: The reduced form of the ester.

Uniqueness

4-methylphenyl 1-benzofuran-2-carboxylate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its carboxylic acid counterpart, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

(4-methylphenyl) 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-11-6-8-13(9-7-11)18-16(17)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLBFPKIYGJKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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